2-oxo-N-(propan-2-yl)imidazolidine-1-carboxamide
CAS No.: 30979-47-6
Cat. No.: VC7607539
Molecular Formula: C7H13N3O2
Molecular Weight: 171.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30979-47-6 |
|---|---|
| Molecular Formula | C7H13N3O2 |
| Molecular Weight | 171.2 |
| IUPAC Name | 2-oxo-N-propan-2-ylimidazolidine-1-carboxamide |
| Standard InChI | InChI=1S/C7H13N3O2/c1-5(2)9-7(12)10-4-3-8-6(10)11/h5H,3-4H2,1-2H3,(H,8,11)(H,9,12) |
| Standard InChI Key | OQKFYHCXOJUFET-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)N1CCNC1=O |
Introduction
Structural and Nomenclature Analysis
Core Architecture and Functional Groups
The molecule comprises a five-membered imidazolidine ring (a saturated heterocycle with two nitrogen atoms at positions 1 and 3) substituted at position 1 with a carboxamide group () and at position 2 with a ketone () . The isopropyl group attached to the carboxamide nitrogen introduces steric bulk, potentially influencing conformational stability and intermolecular interactions.
Table 1: Fundamental Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 30979-47-6 | |
| Molecular Formula | ||
| Molecular Weight | 171.20 g/mol | |
| Density | Not reported | |
| Melting/Boiling Points | Not reported |
Stereochemical Considerations
Synthesis and Manufacturing
Retrosynthetic Strategy
The compound can be synthesized via a two-step sequence:
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Formation of the imidazolidinone core: Cyclization of a urea derivative with a diketone precursor.
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Carboxamide functionalization: Coupling of 2-oxoimidazolidine-1-carboxylic acid with isopropylamine using activating agents .
Step 1: Preparation of 2-Oxoimidazolidine-1-carboxylic Acid
Ethylenediamine reacts with diethyl carbonate under basic conditions to form the imidazolidinone ring, followed by hydrolysis to yield the carboxylic acid derivative.
Step 2: Amide Bond Formation
The carboxylic acid is activated using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dichloromethane. Subsequent reaction with isopropylamine affords the target carboxamide .
Reaction Scheme:
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization from ethanol/water mixtures are recommended for purification. yields remain unreported for this specific compound but are estimated at 50–70% based on analogous reactions .
Physicochemical Properties
Solubility and Partitioning
The compound’s solubility profile is inferred from structural analogs:
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Aqueous Solubility: Moderate () due to the polar carboxamide and ketone groups.
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Lipophilicity: Predicted of 0.8–1.2 (ChemAxon estimations), indicating balanced hydrophilicity-lipophilicity.
Stability Profile
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Thermal Stability: Likely stable up to 150°C, as imidazolidinones generally resist thermal decomposition below this threshold.
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Hydrolytic Sensitivity: The carboxamide bond may undergo slow hydrolysis under strongly acidic or basic conditions.
Analytical Characterization
Spectroscopic Methods
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NMR: NMR expected signals: δ 1.2 (d, 6H, isopropyl CH), 3.4–3.8 (m, 4H, imidazolidine CH), 4.1 (m, 1H, isopropyl CH).
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IR: Strong bands at (amide C=O) and (ketone C=O).
Chromatographic Profiling
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HPLC: Reverse-phase C18 column, acetonitrile/water gradient, retention time .
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